molecular formula C15H18N2O2 B11188811 N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide

N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide

Cat. No.: B11188811
M. Wt: 258.32 g/mol
InChI Key: PBNANYWZXVBJQW-UHFFFAOYSA-N
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Description

N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a quinoline core substituted with methoxy and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide typically involves the reaction of 8-methoxy-2-methylquinolin-4-amine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as the Nur77 receptor. The compound has been shown to bind to Nur77, modulating its expression and sub-cellular localization . This interaction can induce apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .

Comparison with Similar Compounds

N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-2-methylpropanamide

InChI

InChI=1S/C15H18N2O2/c1-9(2)15(18)17-12-8-10(3)16-14-11(12)6-5-7-13(14)19-4/h5-9H,1-4H3,(H,16,17,18)

InChI Key

PBNANYWZXVBJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C(C)C

Origin of Product

United States

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